molecular formula C16H16Cl2N4O3S2 B2957316 2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 532431-50-8

2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2957316
CAS No.: 532431-50-8
M. Wt: 447.35
InChI Key: KUCJRXCXNHADHP-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic specialty chemical offered for research and development purposes. This compound features a complex molecular architecture that integrates a dichlorobenzamide moiety, a 1,3,4-thiadiazole ring, and a tetrahydrofuran-derived side chain. This unique structure suggests significant potential for application in medicinal chemistry and antibacterial agent development, as molecules with similar benzamide and thiadiazole cores are known to exhibit biological activity . The presence of the thioether linkage and the amide functionality within the molecule provides versatile sites for further chemical modification, making it a valuable intermediate for constructing more complex chemical libraries or for structure-activity relationship (SAR) studies. The tetrahydrofuran ring introduces a three-dimensional structural element that can influence the compound's pharmacophore properties and binding affinity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to utilize this high-purity compound in exploratory studies focused on enzyme inhibition, antibacterial screening, and the synthesis of novel heterocyclic compounds.

Properties

IUPAC Name

2,4-dichloro-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O3S2/c17-9-3-4-11(12(18)6-9)14(24)20-15-21-22-16(27-15)26-8-13(23)19-7-10-2-1-5-25-10/h3-4,6,10H,1-2,5,7-8H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCJRXCXNHADHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and cellular metabolism. The compound’s thiadiazole ring can form stable complexes with metal ions, which may inhibit or activate specific enzymes. For instance, it can interact with metalloproteins, altering their catalytic activities and impacting cellular redox states.

Cellular Effects

The effects of 2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide on cells are profound. It influences cell signaling pathways, particularly those related to apoptosis and cell proliferation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, 2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, influencing their structure and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities. Furthermore, it can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade in the presence of light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress. At high doses, it can become toxic, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions can influence the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the thiadiazole ring with oxadiazole () or thiazole () alters electronic properties and biological interactions.

Key Observations :

  • The target compound’s synthesis is efficient (high yield) but requires careful handling of iodine and DMF ().
  • Acid-mediated cyclization () and SNAr reactions () offer alternative pathways for structurally complex analogs.

Inferences for Target Compound :

  • Chlorine substituents likely enhance lipophilicity and receptor binding, similar to 4-chlorophenyl analogs ().

Physicochemical Properties

Property Target Compound N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () 4-Nitro Analog ()
Molecular Formula C₁₇H₁₆Cl₂N₄O₃S₂ C₁₀H₅ClF₂N₂OS C₁₂H₈N₆O₄S₂
Molecular Weight ~476.3 g/mol 274.7 g/mol 380.4 g/mol
Solubility Likely moderate (DMF-soluble) Poor in water; soluble in DMSO Not reported
Stability Stable under inert conditions Crystalline structure enhances stability Sensitive to light/heat

Key Observations :

  • The target compound’s higher molecular weight and THF group may confer better solubility than chlorothiazole derivatives ().
  • Nitro-substituted analogs () exhibit reduced stability, suggesting the target’s chlorine substituents offer synthetic and storage advantages.

Q & A

Basic: What synthetic methodologies are reported for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thioamide intermediates. For example, cyclization of N-substituted thioamides using concentrated sulfuric acid or iodine-triethylamine systems has been reported. Key steps include:

  • Reacting isothiocyanates with hydrazine derivatives to form thiosemicarbazides, followed by cyclization under acidic conditions .
  • Using iodine and triethylamine in DMF to induce cyclization while cleaving sulfur atoms, as seen in analogous thiadiazole syntheses .
    Characterization often involves TLC monitoring (e.g., Silufol UV-254 plates) and spectroscopic validation (IR, NMR) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1670 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • NMR : ¹H NMR confirms proton environments (e.g., tetrahydrofuran-derived CH₂ signals at δ 3.5–4.0 ppm, aromatic protons from benzamide at δ 7.5–8.0 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, especially for the tetrahydrofuran and thiadiazole moieties. Mean (C–C) bond lengths of ~0.005–0.007 Å and R factors <0.05 are typical .

Advanced: How can reaction conditions be optimized to improve cyclization efficiency of the thioether linkage?

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .
  • Acid Catalysis : Concentrated H₂SO₄ facilitates cyclization of thioamides, but prolonged exposure may degrade acid-sensitive groups (e.g., tetrahydrofuran). Short reaction times (~24 hours) at 298 K are recommended .
  • Reagent Ratios : Excess iodine (1.2–1.5 eq.) enhances sulfur elimination in iodine-mediated cyclizations .

Advanced: How to address contradictions in reported yields for sulfur-containing intermediates?

Discrepancies in yields (e.g., failed isolation of thioacetamide derivatives ) may arise from:

  • Sulfur Source : P₂S₅ often underperforms compared to thiourea derivatives in thioamide formation.
  • Temperature Control : Cyclization at >298 K can lead to side reactions; strict temperature monitoring is advised .
  • Workup Protocols : Rapid quenching (e.g., ice-water) improves precipitation of intermediates .

Advanced: What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s thiadiazole-thioether motif as a potential active site binder .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .

Basic: What purification strategies are effective for isolating this compound?

  • Recrystallization : Use ethanol-DMF mixtures (3:1) to remove polar byproducts .
  • Column Chromatography : Silica gel with chloroform:acetone (3:1) eluent separates thiadiazole derivatives from unreacted starting materials .

Advanced: How to validate the stereochemistry of the tetrahydrofuran moiety?

  • X-ray Diffraction : Single-crystal studies confirm the (R/S) configuration of the tetrahydrofuran methyl group, with data-to-parameter ratios >15 ensuring reliability .
  • NOESY NMR : Correlates spatial proximity of protons on the tetrahydrofuran ring to adjacent substituents .

Basic: What stability concerns exist during synthesis and storage?

  • Hydrolysis : The thioether linkage may degrade in aqueous acidic/basic conditions. Store under inert gas (N₂/Ar) at 253–277 K .
  • Light Sensitivity : Thiadiazoles are prone to photodegradation; use amber vials for long-term storage .

Advanced: What computational methods support SAR studies for this compound?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., PARP-1) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Advanced: How to resolve spectral overlaps in NMR characterization?

  • 2D NMR : HSQC and HMBC differentiate overlapping aromatic (δ 7.5–8.0 ppm) and thiadiazole (δ 8.5–9.0 ppm) signals .
  • Deuterated Solvents : Use DMSO-d₆ to sharpen NH and OH peaks obscured in CDCl₃ .

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